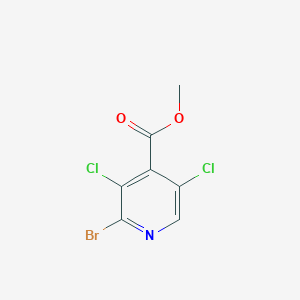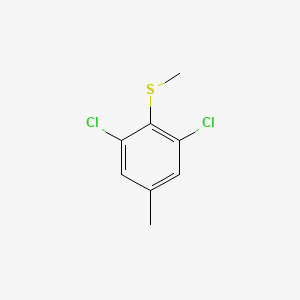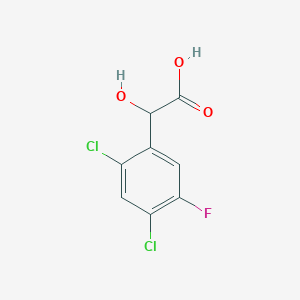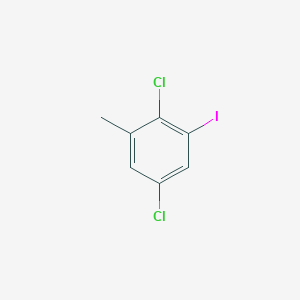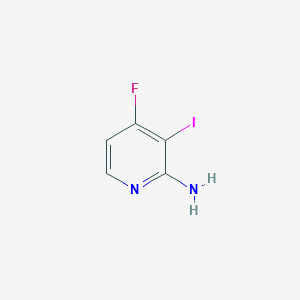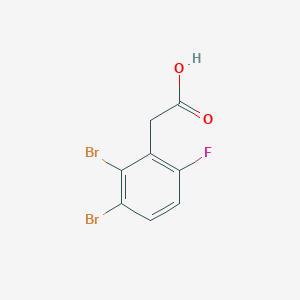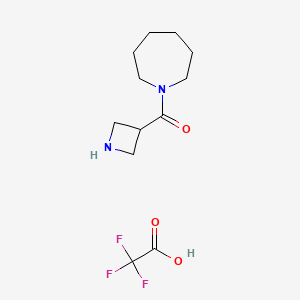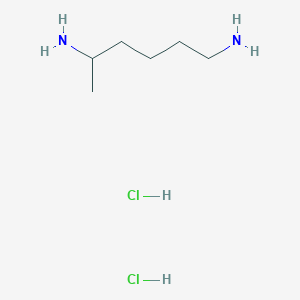
Hexane-1,5-diamine dihydrochloride
Descripción general
Descripción
Hexane-1,5-diamine dihydrochloride is a chemical compound with the CAS Number: 71976-70-0 . It has a molecular weight of 189.13 . It is a powder at room temperature .
Synthesis Analysis
Hexamethylenediamine (formally hexane-1,6-diamine) is a colorless, low-melting solid with an important industrial use. It and adipic acid are the starting materials for manufacturing nylon 6,6, a polyamide used widely in textiles and plastics . The earliest synthesis of hexamethylenediamine is attributed to Theodor Curtius and Hans Clemm, Heidelberg University (Germany) chemists, who in 1900 made it by hydrogenating adiponitrile .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C6H16N2.2ClH/c1-6(8)4-2-3-5-7;;/h6H,2-5,7-8H2,1H3;2*1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 167-172 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
- Chemical Reactions and Derivatives : The reactions of hexachlorocyclotriphosphazene with linear aliphatic primary diamines, including hexane-1,6-diamine, have been systematically reinvestigated. This study led to the synthesis of novel cyclophosphazene derivatives with potential applications in material science and chemistry (Türe, Silah, & Tuna, 2020).
- Electrochemical Reduction : Research on the electrochemical reduction of dibromohexanes, including 1,6-dibromohexane, at silver cathodes presents insights into the production of compounds with varying chemical structures, potentially useful in synthesis and manufacturing processes (Martin, Strawsine, Mubarak, & Peters, 2015).
- Crystal Packing Modes : Studies on the crystal structures of hexane-1,6-diamine salts with different acetic acids provide valuable information on the influence of chlorine atoms on crystal packing, which is relevant for the design of crystalline materials with specific properties (Paul & Kubicki, 2009).
Environmental and Analytical Applications
- Degradation Studies : Research on the degradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) using zerovalent iron nanoparticles in the presence of hexane-1,6-diamine highlights potential environmental remediation applications (Naja et al., 2008).
- Detection in Food and Beverages : A capillary electrophoresis method has been developed for the determination of hexane-1,6-diamine in soft drinks, demonstrating its applicability in the analysis of plastic restricted substances in food contact materials (Liu et al., 2017).
Material Science and Catalysis
- Lanthanide Chemistry : The synthesis of novel hexa-1,5-diene-1,6-diamide neodymium complexes provides insights into the flexible chelation modes of this compound, which is significant for the development of new materials and catalysts (Lorenz, Görls, Thiele§, & Scholz, 2005).
Safety and Hazards
Hexane-1,5-diamine dihydrochloride is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Hexane-1,5-diamine dihydrochloride, also known as Hexamethylene diamine, is a small molecule that has been experimentally studied It has been suggested to interact with agmatinase, a putative enzyme found in deinococcus radiodurans .
Biochemical Pathways
It is a monoalkylamine, a class of organic compounds containing a primary aliphatic amine group . This suggests that it may be involved in various biochemical reactions, particularly those involving amine groups.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well documented. Factors such as temperature, pH, and the presence of other compounds can significantly affect the action of a compound. This compound is a stable compound under normal storage conditions .
Análisis Bioquímico
Biochemical Properties
Hexane-1,5-diamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with agmatinase, an enzyme that catalyzes the hydrolysis of agmatine to putrescine and urea. This interaction is crucial for the regulation of polyamine metabolism, which is essential for cell growth and differentiation . Additionally, this compound can interact with other amine oxidases, influencing the metabolism of biogenic amines.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in polyamine biosynthesis and degradation, thereby altering the levels of polyamines within the cell . This modulation can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to agmatinase and other amine oxidases, affecting their activity and, consequently, the levels of polyamines in the cell . This binding can lead to the inhibition or activation of these enzymes, depending on the specific context and concentration of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can promote cell growth and differentiation by modulating polyamine metabolism. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and apoptosis . These threshold effects are important for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the polyamine biosynthesis and degradation pathways. It interacts with enzymes such as agmatinase and amine oxidases, influencing the levels of polyamines and other metabolites within the cell . These interactions can affect metabolic flux and the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization within the cell . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects. It can be directed to particular organelles or regions within the cell through targeting signals or post-translational modifications . This subcellular localization is crucial for its activity and function, as it allows the compound to interact
Propiedades
IUPAC Name |
hexane-1,5-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-6(8)4-2-3-5-7;;/h6H,2-5,7-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFREBBBNUFSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


